molecular formula C19H13N3O3S2 B12201276 2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide

2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide

Cat. No.: B12201276
M. Wt: 395.5 g/mol
InChI Key: DYOKHABZWOWJQC-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide is a complex organic compound that features a quinoline moiety, a thiazolidine ring, and a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of quinoline derivatives with thiazolidine-2-thione and furan-3-carboxylic acid derivatives under specific conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: The compound’s unique properties make it useful in developing new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidine ring may interact with enzymes, inhibiting their activity. These interactions can lead to cell cycle arrest and apoptosis in cancer cells, making the compound a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide apart is the combination of these three distinct moieties in a single molecule, providing a unique set of chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H13N3O3S2

Molecular Weight

395.5 g/mol

IUPAC Name

2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]furan-3-carboxamide

InChI

InChI=1S/C19H13N3O3S2/c1-11-14(7-9-25-11)17(23)21-22-18(24)15(27-19(22)26)10-13-5-2-4-12-6-3-8-20-16(12)13/h2-10H,1H3,(H,21,23)/b15-10-

InChI Key

DYOKHABZWOWJQC-GDNBJRDFSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)NN2C(=O)/C(=C/C3=CC=CC4=C3N=CC=C4)/SC2=S

Canonical SMILES

CC1=C(C=CO1)C(=O)NN2C(=O)C(=CC3=CC=CC4=C3N=CC=C4)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.